N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a pyrrolo[3,2-d]pyrimidine core substituted with:
- A 5-chloro-2-methoxyphenyl group at the N-position.
- A 4-chlorophenyl group at position 3.
- A methyl group at position 5.
- 2,4-dioxo functionalities.
- A carboxamide moiety at position 6.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O4/c1-26-10-14(19(28)24-15-9-12(23)5-8-16(15)31-2)17-18(26)20(29)27(21(30)25-17)13-6-3-11(22)4-7-13/h3-10H,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOUBSYVSNZLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure featuring multiple aromatic rings and functional groups that may contribute to its biological activity. The presence of chlorine and methoxy substituents on the phenyl rings is particularly noteworthy as these groups can influence the compound's interaction with biological targets.
Molecular Formula
- Molecular Formula : C18H16Cl2N4O3
- Molecular Weight : 397.25 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to Compound A exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.98 µg/mL against cancer cell lines, suggesting that modifications in the pyrrolopyrimidine scaffold can enhance cytotoxicity . The presence of electron-withdrawing groups like chlorine has been shown to increase activity against various cancer cell lines due to improved binding affinity to target proteins involved in tumor proliferation .
Antiviral Activity
Compounds structurally related to Compound A have also been evaluated for antiviral activity. In particular, derivatives containing similar pyrimidine frameworks have shown promising results against HIV-1, with effective concentrations in the micromolar range . The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds highlights the importance of specific substituents on the aromatic rings. For example:
- Chloro Substituents : Enhance binding affinity and biological activity.
- Methoxy Groups : Contribute to increased solubility and bioavailability.
The presence of a carboxamide functional group in Compound A is critical for its interaction with biological targets, facilitating hydrogen bonding and enhancing overall stability in physiological conditions.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrrolopyrimidine derivatives for their anticancer efficacy against various human cancer cell lines. Compound A was found to exhibit significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. The study concluded that the structural features of Compound A are conducive to potent anticancer activity due to effective target engagement and modulation of signaling pathways involved in cell proliferation.
Case Study 2: Antiviral Activity
In a separate investigation focusing on antiviral properties, derivatives similar to Compound A were tested against HIV-1. Results indicated that certain modifications led to enhanced antiviral potency, with some compounds achieving EC50 values below 10 µM. Notably, the incorporation of methoxy groups improved the selectivity index significantly compared to non-substituted analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies have shown that it can effectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
Antioxidant Properties
The compound has also demonstrated notable antioxidant activity. A related study synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their ability to scavenge free radicals. The findings suggest that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance antioxidant efficacy, which is crucial for combating oxidative stress-related diseases .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses and cancer progression. This inhibition could lead to the development of anti-inflammatory and analgesic drugs .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with specific biological targets. Such studies provide insights into how structural modifications can influence biological activity and help in designing more potent derivatives .
Synthetic Methodologies
Synthesis Techniques
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves several steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Case Studies
Comparison with Similar Compounds
Structural Analogues
Core Structure Variations
- Pyrrolo[3,2-d]pyrimidine Derivatives Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Shares the pyrrolo[3,2-d]pyrimidine core but substitutes position 7 with an ethyl ester instead of a carboxamide. The 4-chlorophenyl and dipentylamino groups may influence receptor binding . N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (): Features a 4-methoxyphenyl group and methyl substitution, with a hydrochloride salt improving solubility. Yield: 72% .
Pyrrolo[2,3-d]pyrimidine Derivatives
Substituent Effects
- Chlorophenyl Groups : Present in the target compound and ’s 5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (16) , which showed superior antitumor activity to doxorubicin .
- Methoxy Groups : and highlight methoxyphenyl substituents, which can modulate solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
